molecular formula C₈H₁₂N₄O₅ B028891 Ribavirine CAS No. 57198-02-4

Ribavirine

Numéro de catalogue: B028891
Numéro CAS: 57198-02-4
Poids moléculaire: 244.2 g/mol
Clé InChI: IWUCXVSUMQZMFG-DJSMDIAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Alpha-Ribavirin, a synthetic guanosine analogue, primarily targets RNA and DNA viruses . It is particularly effective against the Hepatitis C Virus (HCV) . It also targets the cellular protein inosine monophosphate dehydrogenase (IMPDH) .

Mode of Action

Alpha-Ribavirin interacts with its targets through several mechanisms. It interferes with the synthesis of viral mRNA and inhibits RNA-dependent RNA polymerase . It also induces HCV mutagenesis . Furthermore, it modulates interferon-stimulated gene expression .

Biochemical Pathways

Alpha-Ribavirin affects several biochemical pathways. It inhibits the enzyme IMPDH, which catalyzes the rate-limiting step in guanosine monophosphate (GMP) synthesis . This inhibition leads to a reduction in the guanosine triphosphate (GTP) pool . It also modulates the interferon signaling pathway .

Pharmacokinetics

Alpha-Ribavirin is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . It has a mean bioavailability of 52% and a mean half-life . The pharmacokinetics of alpha-Ribavirin can be influenced by factors such as the patient’s weight and the presence of certain genetic markers .

Result of Action

The action of alpha-Ribavirin results in extensive perturbation of cellular and viral gene expression . It also leads to a decrease in the GTP pool, which presumably inhibits viral RNA synthesis . Furthermore, it has been shown to reduce protein expression of certain genes in various cell lines .

Action Environment

The action, efficacy, and stability of alpha-Ribavirin can be influenced by various environmental factors. For instance, the concentration of the drug can impact its effect on divergent cellular and viral pathways . Additionally, the presence of other antiviral treatments can affect the efficacy of alpha-Ribavirin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Ribavirin can be synthesized through a chemoenzymatic process. The key intermediate, 1,2,4-triazole-3-carboxamide, is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid using the Chipen-Grinshtein method. This intermediate then undergoes an enzyme-catalyzed transglycosylation reaction to form alpha-Ribavirin .

Industrial Production Methods

In industrial settings, the production of alpha-Ribavirin involves the chemical synthesis of 1,2,4-triazole-3-carboxamide followed by an enzyme-catalyzed transglycosylation reaction. This method has been optimized to achieve a high yield and purity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antiviral activity and therapeutic applications .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of alpha-Ribavirin include methanolic ammonia, inosine monophosphate dehydrogenase inhibitors, and various oxidizing and reducing agents .

Major Products

The major products formed from the reactions of alpha-Ribavirin include its phosphorylated derivatives, which are crucial for its antiviral activity. These derivatives interfere with viral RNA synthesis and mRNA capping .

Comparaison Avec Des Composés Similaires

Alpha-Ribavirin is unique among nucleoside analogues due to its broad-spectrum antiviral activity and multiple mechanisms of action. Similar compounds include:

Alpha-Ribavirin stands out due to its ability to target multiple viral pathways and its effectiveness against a wide range of viral infections.

Activité Biologique

Alpha-Ribavirin, a nucleoside analogue, is primarily known for its antiviral properties, particularly in the treatment of viral infections such as hepatitis C and various viral respiratory infections. This article reviews the biological activity of alpha-Ribavirin, focusing on its mechanisms of action, efficacy in clinical settings, and its role in combination therapies.

Alpha-Ribavirin exhibits several mechanisms that contribute to its antiviral activity:

  • Inhibition of Viral Replication : Alpha-Ribavirin interferes with viral RNA synthesis by mimicking purine nucleotides, which leads to the incorporation of the drug into viral RNA. This incorporation results in a mutagenic effect that hampers viral replication and leads to the production of defective viral genomes .
  • Immunomodulatory Effects : The compound enhances immune responses against viruses. It has been shown to increase the production of cytokines such as IL-12 and TNF-α when used in combination with interferon-alpha (IFN-α), which is crucial for activating T-cell responses against hepatitis C virus (HCV) infections .
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : Alpha-Ribavirin inhibits IMPDH, an enzyme involved in the de novo synthesis of purines, which is essential for viral replication. This inhibition leads to reduced nucleotide availability for viral RNA synthesis .

Clinical Efficacy

Alpha-Ribavirin is often used in combination with IFN-α for treating chronic hepatitis C. Clinical studies have demonstrated that this combination therapy significantly improves sustained virological response rates compared to monotherapy.

Case Studies and Clinical Trials

  • Combination Therapy : A study showed that patients receiving a combination of pegylated interferon-alpha and Ribavirin had a sustained virological response rate of approximately 52.6% after 48 weeks . This highlights the importance of Ribavirin in enhancing the efficacy of interferon treatments.
  • Non-responders : In patients who previously did not respond to standard IFN-alpha/Ribavirin therapy, subsequent trials indicated a sustained response rate between 27-31% when treated with a different regimen including CIFN (conventional interferon) combined with Ribavirin .

Biological Activity Summary Table

MechanismDescriptionReference
Viral Replication InhibitionIncorporates into viral RNA, causing mutations and defective genomes
ImmunomodulationEnhances cytokine production (IL-12, TNF-α) when combined with IFN-α
IMPDH InhibitionReduces nucleotide availability necessary for viral RNA synthesis

Research Findings

Recent studies have explored the broader implications of alpha-Ribavirin beyond hepatitis C:

  • MERS-CoV : Research indicated that alpha-Ribavirin combined with IFN-α resulted in decreased viral replication and improved clinical outcomes in MERS-CoV-infected models . This suggests potential applications in treating other viral infections.
  • Safety Profile : Although generally well-tolerated, some patients experience side effects such as hemolytic anemia, which necessitates careful monitoring during treatment .

Propriétés

IUPAC Name

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-DJSMDIAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57198-02-4
Record name alpha-Ribavirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-RIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YXW41SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ribavirin
Reactant of Route 2
alpha-Ribavirin
Reactant of Route 3
Reactant of Route 3
alpha-Ribavirin
Reactant of Route 4
alpha-Ribavirin
Reactant of Route 5
Reactant of Route 5
alpha-Ribavirin
Reactant of Route 6
alpha-Ribavirin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.